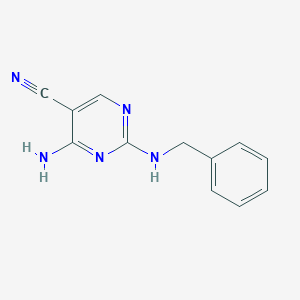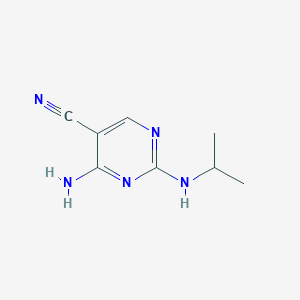![molecular formula C16H13N5O2S B276422 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276422.png)
6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and improve cognitive function in animal models of neurological disorders. Furthermore, this compound has also been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity, as well as its ability to target specific cellular processes. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications in various fields, such as cancer treatment and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and reduce its cost. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential side effects and toxicity.
Synthesemethoden
The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the most commonly used methods involves the reaction of 2-(2-pyridyl)thiocyanate with 2-(2-methoxyphenoxy)acetaldehyde and sodium azide in the presence of a copper catalyst. The resulting compound is then subjected to cyclization using triethyl orthoformate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antitumor activity, antimicrobial activity, anti-inflammatory activity, and antifungal activity. Furthermore, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H13N5O2S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
6-[(2-methoxyphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-22-12-7-2-3-8-13(12)23-10-14-20-21-15(18-19-16(21)24-14)11-6-4-5-9-17-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
IXRXJNJUKHYVIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Kanonische SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N'-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]urea](/img/structure/B276340.png)
![N-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]-N'-phenylurea](/img/structure/B276341.png)
![N-methyl-N'-({[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B276344.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(diethylamino)acetamide](/img/structure/B276346.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate](/img/structure/B276348.png)
![2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B276349.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]acetamide](/img/structure/B276351.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276353.png)
![N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276356.png)


![4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B276362.png)